molecular formula C8H2Cl2O3 B104849 3,6-Dichlorophthalic anhydride CAS No. 4466-59-5

3,6-Dichlorophthalic anhydride

Cat. No.: B104849
CAS No.: 4466-59-5
M. Wt: 217 g/mol
InChI Key: HEGLMCPFDADCAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichlorophthalic anhydride can be synthesized by the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of phthalic anhydride in a reactor. The process is optimized to ensure high yield and purity of the product. The crude product is then purified by recrystallization from solvents such as xylene .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichlorophthalic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The anhydride can be hydrolyzed to form 3,6-Dichlorophthalic acid.

    Reduction: The compound can be reduced to form 3,6-Dichlorophthalic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the anhydride.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
3,6-Dichlorophthalic anhydride serves as a key intermediate in the synthesis of various organic compounds. It can be used to produce derivatives that are valuable in pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of thiosemicarbazones, which are important for their biological activities .

2. Synthesis of Polymers
DCPA is also employed in the production of polymers and copolymers. Its anhydride functionality allows it to react with amines and alcohols, leading to the formation of polyamic acids and polyimides. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications .

Material Science

1. Coatings and Adhesives
The compound is used as a curing agent in epoxy resins and other thermosetting systems. The incorporation of DCPA enhances the thermal and chemical resistance of coatings and adhesives, making them suitable for demanding environments such as aerospace and automotive industries .

2. Modification of Surfaces
this compound can be utilized to modify surfaces for improved adhesion properties. This application is particularly relevant in the field of nanotechnology, where surface characteristics play a crucial role in the performance of nanomaterials .

Analytical Chemistry

1. Chromatographic Analysis
DCPA is analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification, utilizing acetonitrile and water as mobile phases. This technique is essential for assessing purity and identifying impurities in pharmaceutical formulations .

2. Spectroscopic Studies
The compound's reactivity has been studied using various spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). These techniques help elucidate the structure of DCPA-derived products and confirm successful syntheses .

Case Studies

Study Application Findings
Synthesis of Thiosemicarbazones Used as a precursorHigh yields were achieved with specific aldehyde reactions .
Polymer Development Curing agent in epoxy systemsEnhanced thermal stability noted in cured materials .
HPLC Method Development Analytical applicationEffective separation achieved with acetonitrile-water mixtures .

Mechanism of Action

The mechanism of action of 3,6-Dichlorophthalic anhydride involves its reactivity as an anhydride. The compound can react with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

  • 4,5-Dichlorophthalic anhydride
  • Tetrachlorophthalic anhydride
  • 3,6-Difluorophthalic anhydride
  • 4-Fluorophthalic anhydride

Comparison: 3,6-Dichlorophthalic anhydride is unique due to the specific positions of the chlorine atoms on the aromatic ring, which influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in the synthesis of antimicrobial agents and other biologically active molecules .

Biological Activity

3,6-Dichlorophthalic anhydride (3,6-DCPA) is a chlorinated derivative of phthalic anhydride, characterized by its two chlorine substituents at the 3 and 6 positions of the phthalic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

This compound has the molecular formula C8H2Cl2O3C_8H_2Cl_2O_3. Its structure can be represented as follows:

C8H2Cl2O3\text{C}_8\text{H}_2\text{Cl}_2\text{O}_3

The presence of chlorine atoms enhances its reactivity, making it a useful intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that compounds containing phthalic anhydride moieties exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various fungal pathogens. The exact mechanism often involves disruption of cellular membranes or inhibition of essential enzymatic activities within microbial cells.

  • Case Study : A study on related compounds demonstrated that derivatives with maleic anhydride structures exhibited potent antifungal activity against Sclerotinia sclerotiorum, suggesting similar potential for 3,6-DCPA due to structural similarities .

Cytotoxicity and Antitumor Activity

The biological activity of 3,6-DCPA extends to cytotoxic effects against certain cancer cell lines.

  • Research Findings : In vitro studies have indicated that chlorinated phthalic anhydrides can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Immunomodulatory Effects

There is evidence suggesting that cyclic anhydrides can modulate immune responses. This activity is particularly relevant in the development of immunotherapeutics.

  • Mechanism : The modulation may occur through the activation of specific immune pathways or by altering cytokine production, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Toxicological Considerations

While 3,6-DCPA exhibits various biological activities, it is essential to consider its toxicity profile. Chlorinated compounds are often associated with higher toxicity levels.

  • Toxicity Data : Preliminary studies suggest that exposure to high concentrations can lead to adverse effects in mammalian systems. For example, related compounds have shown LD50 values indicating significant toxicity, necessitating careful handling and risk assessment in applications .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityCytotoxicityImmunomodulatory EffectsToxicity Level
This compoundModerateHighPotentialHigh
4,5-Dichlorophthalic AnhydrideHighModerateLimitedModerate
Maleic AnhydrideLowLowHighLow

Q & A

Q. What are the standard methods for synthesizing 3,6-dichlorophthalic anhydride, and how do reaction conditions influence yield?

Basic Research Focus
this compound is typically synthesized via cyclodehydration of 3,6-dichlorophthalic acid. Two primary methods are documented:

  • Method 1 : Refluxing 3,6-dichlorophthalic acid in acetic anhydride with a Dean-Stark trap to remove water. This method achieves ~98% yield after 5 hours, with purity confirmed by 1H^1H-NMR (δ 8.12 ppm, singlet for aromatic protons) .
  • Method 2 : Using acetyl chloride as a dehydrating agent under reflux, yielding a beige powder with 100% conversion. This approach avoids water contamination but requires careful azeotropic distillation .
    Key Variables : Reaction time, solvent choice (e.g., acetic anhydride vs. acetyl chloride), and temperature (reflux conditions) critically impact crystallinity and yield.

Q. How can researchers validate the purity and structural integrity of this compound?

Basic Research Focus
Purity is validated using:

  • Spectroscopy :
    • 1H^1H-NMR : Aromatic protons appear as singlets at δ 8.10–8.12 ppm (CDCl3_3) .
    • IR : Stretching bands at 1702 cm1^{-1} (C=O of anhydride) and 1663 cm1^{-1} (aromatic C-Cl) .
  • Chromatography : TLC (SiO2_2, hexane:ethyl acetate = 8:2) shows a single spot (Rf_f = 0.35) .
    Advanced Tip : High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 217.00 for [M+H]+^+) .

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

Advanced Research Focus
The anhydride’s electrophilic carbonyl carbons react with nucleophiles (e.g., amines, thiosemicarbazides) via nucleophilic acyl substitution. Key factors:

  • Steric Effects : The 3,6-dichloro substituents reduce ring strain, slowing hydrolysis compared to non-chlorinated analogs .
  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity, favoring amide/imide formation. DFT studies (B3LYP/6-311G(d,p)) quantify electrophilicity index (ω = 4.2 eV), supporting its reactivity toward amines .
    Experimental Design : Monitor reaction progress using 13C^{13}C-NMR to track carbonyl signal shifts (e.g., δ 161.35 ppm for carboxyl groups in intermediates) .

Q. How does this compound compare to its 4,5-dichloro isomer in synthetic applications?

Advanced Research Focus

  • Reactivity : The 3,6-isomer exhibits lower solubility in polar solvents (e.g., DMF) due to symmetry, whereas the 4,5-isomer’s asymmetry enhances solubility and reaction kinetics .
  • Product Diversity : this compound forms stable imides for materials science (e.g., molecular stacking studies), while the 4,5-isomer is preferred for bioactive heterocycles (e.g., antitumor agents) .
    Data Analysis : Compare melting points (3,6-isomer: 180–190°C vs. 4,5-isomer: 185–189°C) and 1H^1H-NMR aromatic splitting patterns to distinguish isomers .

Q. What are the applications of this compound in pharmaceutical intermediate synthesis?

Advanced Research Focus
The compound is a key precursor for:

  • Isoindoline Derivatives : Reduction with LiAlH4_4 yields N-substituted isoindolines, intermediates for kinase inhibitors .
  • Antibody-Drug Conjugates (ADCs) : Its imide products enable site-specific bioconjugation via thiol-maleimide chemistry, critical for targeted cancer therapies .
    Methodological Note : Optimize reaction stoichiometry (e.g., 1:1 molar ratio with β-alanine) and reflux time (16 hours) to minimize byproducts .

Q. How can computational chemistry guide the design of derivatives from this compound?

Advanced Research Focus
DFT calculations predict electronic properties for tailored applications:

  • Descriptors : Ionization potential (IP = 9.8 eV) and electrophilicity index (ω = 4.2 eV) identify derivatives with enhanced nucleophilic trapping capacity .
  • Solvent Effects : PCM models simulate polarity effects, showing THF improves reaction barriers by 15% compared to DMSO .
    Validation : Cross-reference computed IR spectra (e.g., C=O stretches) with experimental data to validate models .

Q. What safety protocols are critical when handling this compound?

Basic Research Focus

  • Storage : Store at 4°C in airtight containers to prevent hydrolysis .
  • Handling : Use anhydrous conditions (glovebox) for reactions, as moisture degrades the anhydride to dicarboxylic acid .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal to avoid releasing HCl vapors .

Properties

IUPAC Name

4,7-dichloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGLMCPFDADCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196264
Record name 3,6-Dichlorophthalic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4466-59-5
Record name 3,6-Dichlorophthalic anhydride
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Record name 3,6-Dichlorophthalic anhydride
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Record name 3,6-Dichlorophthalic anhydride
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Record name 3,6-dichlorophthalic anhydride
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Record name 3,6-DICHLOROPHTHALIC ANHYDRIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
3,6-Dichlorophthalic anhydride
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
3,6-Dichlorophthalic anhydride
(2-Hydroxyphenyl)-phenyliodanium
3,6-Dichlorophthalic anhydride
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
3,6-Dichlorophthalic anhydride
(2-Hydroxyphenyl)-phenyliodanium
3,6-Dichlorophthalic anhydride
(2-Hydroxyphenyl)-phenyliodanium
3,6-Dichlorophthalic anhydride

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